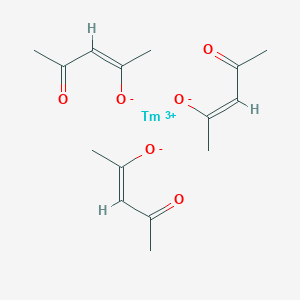
Thulium-2,4-Pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula C15H21O6Tm. It is a white powder that is soluble in organic solvents and is commonly used in various scientific and industrial applications. The compound is known for its high purity and stability, making it a valuable material in research and development.
Méthodes De Préparation
Thulium(III) acetylacetonate trihydrate can be synthesized through the reaction of thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an organic solvent, such as ethanol, and then adding acetylacetone to the solution. The mixture is then heated to promote the reaction, resulting in the formation of thulium(III) acetylacetonate trihydrate. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also react with other ligands to form new coordination complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Thulium(III) acetylacetonate trihydrate is widely used in scientific research due to its unique properties. In chemistry, it is used as a precursor for the synthesis of thulium-containing materials and as a catalyst in organic reactions. In biology and medicine, the compound is used in the development of imaging agents and as a component in certain therapeutic formulations. In industry, it is used in the production of advanced materials, such as nanostructures and thin films .
Mécanisme D'action
The mechanism of action of thulium(III) acetylacetonate trihydrate involves the formation of chelate rings through the bonding of the acetylacetonate anion to the thulium ion. This chelation stabilizes the thulium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reactions it participates in .
Comparaison Avec Des Composés Similaires
Thulium(III) acetylacetonate trihydrate can be compared to other metal acetylacetonates, such as those of aluminum, manganese, cobalt, chromium, iron, and titanium. While these compounds share similar coordination chemistry, thulium(III) acetylacetonate trihydrate is unique due to the specific properties of the thulium ion, such as its electronic configuration and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Similar Compounds
- Aluminum acetylacetonate
- Manganese acetylacetonate
- Cobalt acetylacetonate
- Chromium acetylacetonate
- Iron acetylacetonate
- Titanium acetylacetonate
Propriétés
Formule moléculaire |
C15H21O6Tm |
|---|---|
Poids moléculaire |
466.26 g/mol |
Nom IUPAC |
(Z)-4-oxopent-2-en-2-olate;thulium(3+) |
InChI |
InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Clé InChI |
ASFMKHGVRGERPB-LNTINUHCSA-K |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tm+3] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
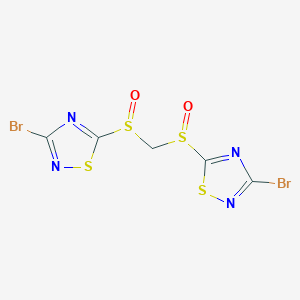
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
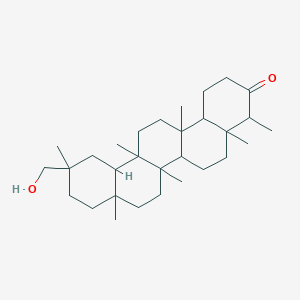

![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)
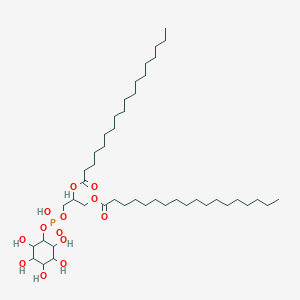
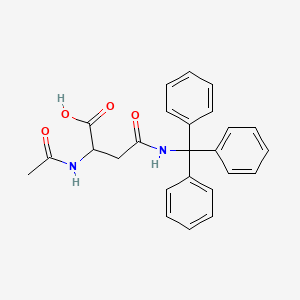


![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
